REACTION_CXSMILES
|
C1(=O)[N:5]([CH2:6][CH:7]2[CH2:11][N:10]([CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:9](=[O:19])[CH2:8]2)C(=O)C2=CC=CC=C12.O.NN.C(O)(=O)/C=C/C(O)=O>C(O)C>[CH2:12]([N:10]1[CH2:11][CH:7]([CH2:6][NH2:5])[CH2:8][C:9]1=[O:19])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|
|
Name
|
4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CC1CC(N(C1)CC1=CC=CC=C1)=O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
solid
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)O)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate (phthalic acid hydrazide) is suction filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
|
Type
|
ADDITION
|
Details
|
500 ml of methylene chloride are added to the residue and it
|
Type
|
EXTRACTION
|
Details
|
is extracted three times with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue remaining is dissolved in 500 ml of methanol
|
Type
|
CUSTOM
|
Details
|
colourless crystals are precipitated which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with methanol and ether
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CC(C1)CN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |